Cytidine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
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Overview
Description
EINECS 288-381-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 288-381-1 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include steps such as condensation, reduction, and purification.
Industrial Production Methods
In industrial settings, the production of EINECS 288-381-1 is scaled up to meet commercial demands. This often involves the use of large reactors and continuous processing techniques to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
EINECS 288-381-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving EINECS 288-381-1 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
EINECS 288-381-1 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Industry: EINECS 288-381-1 is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism by which EINECS 288-381-1 exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical effects, depending on the context of its use.
Comparison with Similar Compounds
EINECS 288-381-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8:
EINECS 234-985-5: Bismuth tetroxide, another compound with distinct characteristics and uses.
EINECS 239-934-0: Mercurous oxide, which has its own set of chemical reactions and applications.
The uniqueness of EINECS 288-381-1 lies in its specific chemical structure and the range of reactions it can undergo, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
85720-75-8 |
---|---|
Molecular Formula |
C17H23N3NaO9P |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-[4-(butanoylamino)-2-oxopyrimidin-1-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C17H24N3O9P.Na/c1-3-5-12(21)18-11-7-8-20(17(23)19-11)16-15(28-13(22)6-4-2)14-10(27-16)9-26-30(24,25)29-14;/h7-8,10,14-16H,3-6,9H2,1-2H3,(H,24,25)(H,18,19,21,23);/q;+1/p-1/t10-,14-,15-,16-;/m1./s1 |
InChI Key |
DPHMKEHYYCWDMC-QHGBZGEGSA-M |
Isomeric SMILES |
CCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)[O-])OC(=O)CCC.[Na+] |
Canonical SMILES |
CCCC(=O)NC1=NC(=O)N(C=C1)C2C(C3C(O2)COP(=O)(O3)[O-])OC(=O)CCC.[Na+] |
Origin of Product |
United States |
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